molecular formula C18H14N4 B421598 7-(4-methylphenyl)-6-phenyl-7H-purine

7-(4-methylphenyl)-6-phenyl-7H-purine

Cat. No.: B421598
M. Wt: 286.3g/mol
InChI Key: FJRUPQZEHAMSRY-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-6-phenyl-7H-purine is a purine derivative with a phenyl group at position 6 and a 4-methylphenyl group at position 7 of the purine core.

  • Molecular Formula: Based on analogous purine derivatives (e.g., 7-phenyl-7H-purine in and -phenyl-7H-purine in ), the molecular formula is inferred to be C₁₈H₁₄N₄.
  • Structural Features: Position 6: Aromatic phenyl group (C₆H₅), contributing to π-π stacking interactions (observed in chromenone analogs, –4). Position 7: 4-Methylphenyl group (C₆H₄CH₃), which enhances steric bulk and lipophilicity compared to smaller substituents like methyl or chlorine ().
  • Potential Applications: Purine derivatives are widely studied for biological activities, including kinase inhibition and anticancer properties, though specific data for this compound are unavailable .

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3g/mol

IUPAC Name

7-(4-methylphenyl)-6-phenylpurine

InChI

InChI=1S/C18H14N4/c1-13-7-9-15(10-8-13)22-12-21-18-17(22)16(19-11-20-18)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

FJRUPQZEHAMSRY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=NC=NC(=C32)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=NC=NC(=C32)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 7-(4-methylphenyl)-6-phenyl-7H-purine and related purine analogues in cancer treatment. Researchers have demonstrated that certain derivatives exhibit significant anticancer activity against various cell lines, including prostate (PC3), breast (MCF7), and cervical (HeLa) cancer cells.

  • In Vitro Anticancer Activities :
    • A study conducted by Tuncbilek et al. synthesized new bis-N9-[methyl-phenyl-methyl]-purine derivatives, which showed acute toxicity against NCI-H460, MCF7, and SF268 cancer cell variants .
    • Ningegowda et al. developed a 6-chloro-2-propylthio substituted derivative exhibiting anti-tumor properties across four human cell strains, indicating its potential for targeted cancer therapy .
  • Mechanism of Action :
    • The anticancer effects are believed to arise from the ability of these compounds to interfere with nucleic acid metabolism and induce apoptosis in cancer cells. For instance, the compound RS-14 has been shown to induce apoptosis in MCF7 cells more effectively than the clinically used drug paclitaxel .

Pharmacological Targeting

The purinergic system is increasingly recognized as a pharmacological target for various diseases, including inflammation and immune disorders. The structural characteristics of this compound allow it to interact effectively with purinergic receptors, which play crucial roles in cellular signaling.

  • Role in Immunity and Inflammation :
    • Research indicates that purine derivatives can modulate immune responses and inflammatory processes by acting on purinergic receptors, thus presenting opportunities for therapeutic interventions in autoimmune diseases .
  • Potential for Neurological Applications :
    • Purine derivatives have been explored for their potential as gamma-secretase modulators in treating Alzheimer's disease, highlighting their versatility beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(4-methylphenyl)-6-phenyl-7H-purine with structurally related purine derivatives, emphasizing substituent effects on properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Data Reference
7-Phenyl-7H-purine Phenyl (7) C₁₁H₈N₄ - Mono-substituted; planar structure with π-π interactions.
6-Phenyl-7H-purine Phenyl (6) C₁₁H₈N₄ - Higher solubility in polar solvents due to unsubstituted position 7.
6-Chloro-7-methyl-7H-purine Cl (6), CH₃ (7) C₆H₅ClN₄ - Electron-withdrawing Cl increases reactivity; methyl enhances lipophilicity.
6-(Ethylthio)-7-methyl-7H-purine SCH₂CH₃ (6), CH₃ (7) C₈H₁₀N₄S - Thioether group improves metabolic stability; used in kinase inhibitor studies.
N-[(4-Methylphenyl)methyl]-7H-purin-6-amine NHCH₂C₆H₄CH₃ (6) C₁₃H₁₃N₅ - Bulky substituent reduces membrane permeability; potential CNS activity.

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., Cl at position 6 in ) increase electrophilicity, enhancing susceptibility to nucleophilic attack.
  • Electron-donating groups (e.g., methyl in 4-methylphenyl at position 7) stabilize the purine ring, reducing reactivity .

Biological Activity :

  • Thioether and aryl groups () correlate with kinase inhibition, while bulky substituents () may limit bioavailability .

Crystallography and Stability: Aryl-substituted purines (e.g., 7-phenyl in ) exhibit planar configurations stabilized by π-π stacking, similar to chromenone derivatives (–4) .

Q & A

Q. What are the optimal synthetic routes for 7-(4-methylphenyl)-6-phenyl-7H-purine, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Suzuki coupling, to introduce substituents at the purine core. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach aryl groups .
  • Optimizing temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity, with aromatic protons appearing in the δ 7.0–8.5 ppm range .
  • X-ray Crystallography : Resolves molecular geometry, such as deviations from planarity in the purine ring (e.g., up to 0.205 Å deviations observed in similar compounds) and non-covalent interactions (e.g., π-π stacking distances of ~3.5 Å) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What functional groups in this compound contribute to its reactivity or biological activity?

  • The purine core’s N7 and N9 positions influence nucleophilic substitution reactions .
  • The 4-methylphenyl and phenyl groups enhance lipophilicity, potentially affecting membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or impurity signals?

  • Partial Occupancy Refinement : For impurities (e.g., chlorine atoms in chromenone analogs), refine occupancy factors (e.g., 0.947 for H19 vs. 0.053 for Cl1) using software like SHELXL .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to identify anomalies caused by crystal packing .

Q. What strategies improve the selectivity of this compound in targeting specific enzymes or receptors?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methylphenyl with halogens) and assay activity against targets like kinases .
  • Molecular Docking : Simulate interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock to prioritize synthetic targets .

Q. How do non-covalent interactions (e.g., π-π stacking, C–H···O) stabilize the crystal lattice of this compound?

  • π-π Stacking : Symmetry-related aromatic rings (e.g., chromenone fused rings) interact at distances of ~3.5 Å, contributing to lattice stability .
  • Intramolecular C–H···O Contacts : Form pseudo-5/6-membered rings (S(5)/S(6) motifs), validated by Hirshfeld surface analysis .

Q. What statistical methods are appropriate for analyzing bioactivity data (e.g., IC₅₀ values) in enzyme inhibition assays?

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA/T-tests : Compare mean activity across modified analogs (e.g., p < 0.05 threshold for significance) .

Methodological Considerations

Q. How can computational modeling guide the optimization of this compound derivatives?

  • QM/MM Simulations : Study reaction mechanisms (e.g., transition states in substitution reactions) to reduce byproducts .
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) early in design .

Q. What experimental controls are critical when evaluating this compound’s biological activity?

  • Positive/Negative Controls : Include known inhibitors (e.g., PP1 for kinase assays) and solvent-only samples .
  • Cytotoxicity Assays : Test against non-target cell lines to confirm selectivity .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., coupling steps) .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, temperature) to identify optimal conditions .

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